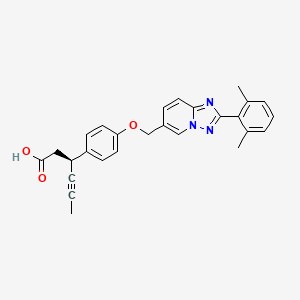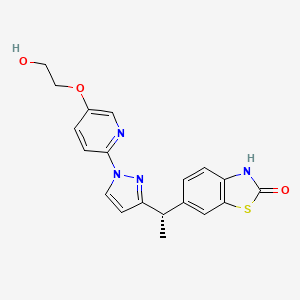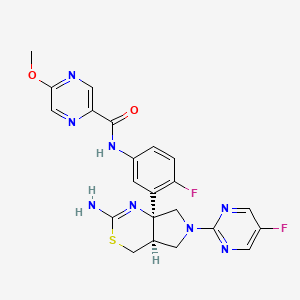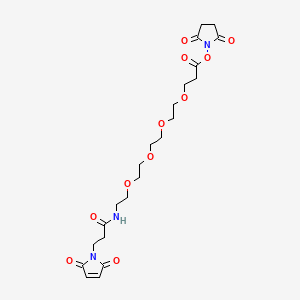
Mal-amido-PEG4-NHS
Vue d'ensemble
Description
Mal-amido-PEG4-NHS is a PEG derivative containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of this compound involves the use of chemical groups that react with primary amines . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .Molecular Structure Analysis
The molecular formula of this compound is C22H31N3O11 . The molecular weight is 513.5 g/mol . The structure includes a maleimide group and an NHS ester, connected by a hydrophilic PEG spacer .Chemical Reactions Analysis
The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
The molecular weight of this compound is 513.5 g/mol . The compound is stored at -20°C .Applications De Recherche Scientifique
Biomedical Hydrogels : Mal-PEG-NHS is used in the development of chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels. These hydrogels, which covalently bind to proteins in tissue via amide bonds, show potential applications in wound healing and regenerative medicine due to their adjustable mechanical properties, biocompatibility, and minimal inflammatory response (Strehin et al., 2010).
Antibacterial Drug Delivery : In a study aimed at enhancing the efficacy of gentamicin against Pseudomonas aeruginosa, Mal-PEG3400-NHS was used as a linker to attach gentamicin to poly(amidoamine) (PAMAM) dendrimers. The resulting conjugate showed a significant increase in antibacterial properties compared to non-conjugated gentamicin (Sheykhloo et al., 2020).
PEGylation in Biopharmaceuticals : Mal-PEG-NHS is crucial in PEGylation processes, where polyethylene glycol (PEG) is covalently bonded to active peptides or proteins. This enhances bioavailability and reduces immunogenicity of biopharmaceuticals, making it a key component in drug development and delivery systems (Crafts et al., 2016).
siRNA Delivery : Research on PEGylated poly(amido amine)s for siRNA delivery demonstrates how Mal-PEG-NHS can be used to develop carriers that minimize undesirable interactions and toxicity while maintaining gene silencing efficacy, important for in vivo systemic siRNA delivery (Vader et al., 2011).
Immunoglobulin-Based Therapeutics : In the development of erythrocyte carriers for therapeutic immunoglobulin delivery, Mal-PEG-NHS plays a role in the chemical engineering of erythrocyte membranes. This facilitates the attachment of antibodies to red blood cells, offering potential applications in targeted therapy and antigen removal (Ji et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of Mal-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound also targets thiol groups in biomolecules .
Mode of Action
this compound ester contains a maleimide group and an NHS ester. The NHS ester reacts with primary amine groups to form stable amide bonds . On the other hand, the maleimide group reacts with thiol groups to form a covalent bond . This enables the connection of a biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by this compound ester involve the formation of stable amide and thioether bonds. The compound acts as a linker, connecting biomolecules with primary amines to those with thiol groups . This can lead to the formation of larger, more complex structures, potentially affecting a variety of biochemical pathways depending on the specific biomolecules involved.
Result of Action
The result of the action of this compound ester is the formation of stable covalent bonds between biomolecules with primary amines and those with thiol groups . This can enable the creation of larger, more complex biomolecular structures.
Action Environment
The action of this compound ester is influenced by the pH of the environment. The NHS ester reacts with primary amine groups at pH 7-9, while the maleimide group reacts with thiol groups at pH 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be stored in a low-temperature, dry condition for best stability .
Safety and Hazards
When handling Mal-amido-PEG4-NHS, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679820 | |
| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756525-99-2 | |
| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
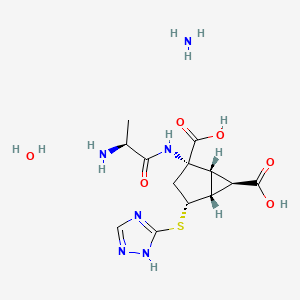
![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

